molecular formula C8H5F3N2 B14850565 2-Methyl-5-(trifluoromethyl)nicotinonitrile

2-Methyl-5-(trifluoromethyl)nicotinonitrile

Cat. No.: B14850565
M. Wt: 186.13 g/mol
InChI Key: XCDUIANFSAHBQA-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)nicotinonitrile is an organic compound with the molecular formula C8H5F3N2 It is a derivative of nicotinonitrile, characterized by the presence of a trifluoromethyl group at the 5-position and a methyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)nicotinonitrile typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-methylpyridine with trifluoroacetic acid, followed by nitrile formation through dehydration reactions. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)nicotinonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly those targeting specific biological pathways.

    Medicine: Research into its potential therapeutic effects includes studies on its role as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: It is utilized in the production of agrochemicals, dyes, and materials with specialized properties

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Chloro-6-methyl-5-(trifluoromethyl)nicotinonitrile
  • 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile
  • 2-Fluoro-5-(trifluoromethyl)nicotinonitrile

Comparison: Compared to these similar compounds, 2-Methyl-5-(trifluoromethyl)nicotinonitrile is unique due to its specific substitution pattern on the pyridine ringFor instance, the trifluoromethyl group enhances the compound’s electron-withdrawing ability, affecting its behavior in various chemical reactions .

Properties

Molecular Formula

C8H5F3N2

Molecular Weight

186.13 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C8H5F3N2/c1-5-6(3-12)2-7(4-13-5)8(9,10)11/h2,4H,1H3

InChI Key

XCDUIANFSAHBQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C(F)(F)F)C#N

Origin of Product

United States

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